molecular formula C18H17N3O3S2 B4165796 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4165796
M. Wt: 387.5 g/mol
InChI Key: RHQFMXUIKVEHFK-UHFFFAOYSA-N
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Description

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also contains a morpholine moiety and a phenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted pyrimidine-4-carboxylic acids with thiophene derivatives. The reaction conditions typically include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a carbonylation process . Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired thienopyrimidine derivatives . Industrial production methods may involve multi-step synthetic approaches to achieve high yields and purity of the final product.

Chemical Reactions Analysis

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety or the phenyl group can be replaced with other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites. This inhibition can lead to the disruption of cellular signaling pathways and the induction of cell death in cancer cells . The compound may also interact with DNA or RNA, leading to the inhibition of nucleic acid synthesis and the suppression of viral replication.

Comparison with Similar Compounds

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-14(21-6-8-24-9-7-21)11-26-18-19-16(23)15-13(10-25-17(15)20-18)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQFMXUIKVEHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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